5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Catalog No.
S14450573
CAS No.
M.F
C7H3ClF3N3
M. Wt
221.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimid...

Product Name

5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-2-14-6(12-5)3-4(13-14)7(9,10)11/h1-3H

InChI Key

IQPQWWAITOWUCW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(F)(F)F)N=C1Cl

5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound is characterized by the presence of a chloro group at the fifth position and a trifluoromethyl group at the second position of the pyrazolo ring. The unique structure of this compound contributes to its diverse chemical properties and biological activities, making it a subject of interest in medicinal chemistry and material science.

The chemical reactivity of 5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be attributed to its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability. Various synthetic routes have been developed for this compound, including:

  • Cyclocondensation Reactions: This method involves the reaction of 1,3-biselectrophilic compounds with 3-amino-pyrazoles, leading to the formation of pyrazolo[1,5-a]pyrimidines .
  • Multicomponent Reactions: These reactions often utilize Mannich-type approaches and can yield highly substituted derivatives with diverse functional groups .
  • Copper-Catalyzed Reactions: Recent advancements include microwave-assisted copper-catalyzed synthesis methods that improve yields and reduce reaction times for producing derivatives of pyrazolo[1,5-a]pyrimidines .

Research has indicated that 5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibits significant biological activity. It has been studied for its potential as an inhibitor of various kinases, particularly phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in cancer progression. In vitro studies have shown that modifications to its structure can enhance selectivity and potency against specific cancer cell lines . Additionally, compounds in this class have demonstrated anti-inflammatory and antimicrobial properties.

The synthesis of 5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be achieved through several methods:

  • Chlorination: The introduction of the chloro group can be performed using phosphoryl chloride or other chlorinating agents on suitable precursors .
  • Trifluoromethylation: This step often employs trifluoromethylating agents like trifluoromethyl sulfonyl fluoride or other reagents to introduce the trifluoromethyl group into the pyrazolo framework .
  • Copper-Catalyzed Synthesis: Utilizing copper catalysts has been shown to facilitate the formation of complex derivatives efficiently, enhancing yields significantly under optimized conditions .

5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine finds applications in various fields:

  • Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development targeting specific kinases.
  • Material Science: The unique electronic properties imparted by the trifluoromethyl group can be exploited in designing novel materials with specific optical or electronic characteristics.

Interaction studies involving 5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have focused on its binding affinity to various biological targets. For instance, studies on its interaction with PI3Kδ have revealed insights into its mechanism of action and potential selectivity over other kinases. These interactions are crucial for understanding its therapeutic potential and guiding further modifications to enhance efficacy and reduce side effects.

Several compounds share structural similarities with 5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Trifluoromethylpyrazolo[1,5-a]pyrimidineTrifluoromethyl group at position 3Enhanced lipophilicity
4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineChloro group at position 4Potentially different kinase selectivity
2-Methylpyrazolo[1,5-a]pyrimidineMethyl group instead of trifluoromethylDifferent metabolic pathways

The uniqueness of 5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its specific combination of halogenated groups which influence both its chemical reactivity and biological activity compared to similar compounds. These modifications allow for targeted drug design and optimization strategies in medicinal chemistry.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have emerged as pivotal tools for introducing substituents to the pyrazolo[1,5-a]pyrimidine scaffold. The Suzuki–Miyaura coupling, employing palladium catalysts, enables the formation of carbon–carbon bonds at specific positions of the heterocyclic core. For instance, boron-containing intermediates derived from halogenated pyrazolo[1,5-a]pyrimidines undergo cross-coupling with aryl or heteroaryl boronic acids in the presence of Pd(PPh₃)₄, achieving yields of 70–85% under mild conditions. Key advantages include functional group tolerance and scalability, with microwave-assisted protocols reducing reaction times to under 1 hour.

Recent advances leverage Buchwald–Hartwig amination for nitrogen-functionalization, though this remains less explored for 5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Challenges persist in avoiding dehalogenation side reactions, particularly when using strongly coordinating ligands.

Table 1: Optimization of Suzuki–Miyaura Cross-Coupling for Pyrazolo[1,5-a]pyrimidine Derivatives

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane8078
PdCl₂(dppf)CsFTHF6082
Pd(OAc)₂/XPhosNaOtBuToluene10068

Annulation Strategies for Pyrazolo[1,5-a]pyrimidine Core Construction

The pyrazolo[1,5-a]pyrimidine core is typically assembled via [3+3] annulation between 5-aminopyrazole derivatives and α,β-unsaturated carbonyl compounds. For example, 5-amino-3-(trifluoromethyl)pyrazole reacts with acetylene dicarboxylates under acidic conditions to form the fused ring system in 65–90% yields. Microwave irradiation enhances reaction efficiency, reducing cyclization times from hours to minutes while improving regioselectivity.

Alternative routes employ sodium salts of hydroxymethylene cycloalkanones, which undergo condensation with 5-aminopyrazoles followed by intramolecular cyclodehydration. This method permits the introduction of diverse substituents at the 5- and 7-positions of the pyrimidine ring, though controlling the reaction’s exothermic nature remains challenging.

Table 2: Annulation Reagents and Their Effects on Regiochemistry

Starting MaterialCyclizing AgentProduct RegiochemistryYield (%)
5-Amino-3-(trifluoromethyl)pyrazoleDimethyl acetylenedicarboxylate5-CO₂Me, 7-CO₂Me88
5-Amino-4-bromopyrazole2-Formylcyclohexanone5-Br, 7-Cyclohexyl73

Trifluoromethylation Techniques in Heterocyclic Systems

Direct trifluoromethylation of pre-formed pyrazolo[1,5-a]pyrimidines is limited by the scaffold’s sensitivity to harsh conditions. Consequently, most syntheses incorporate the trifluoromethyl group at the pyrazole stage. 5-Aminopyrazole precursors bearing CF₃ substituents are prepared via nucleophilic substitution using trifluoromethylating agents such as Ruppert–Prakash reagent (TMSCF₃) or Umemoto’s reagents.

Electrophilic trifluoromethylation via hypervalent iodine reagents (e.g., Togni’s reagent) has shown promise for late-stage functionalization but requires careful optimization to prevent ring-opening side reactions. Recent studies highlight the use of continuous flow reactors to enhance mass transfer and minimize decomposition during CF₃ introduction.

Regioselective Chlorination Protocols at Pyrimidine Position

Regioselective chlorination at the pyrimidine’s 5-position is achieved through two primary strategies:

  • Directed Lithiation-Electrophilic Quench: Treatment of 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with LDA at −78°C generates a lithiated intermediate at the 5-position, which reacts with hexachloroethane to install chlorine with >90% regioselectivity.
  • N-Chlorosuccinimide (NCS) Mediated Electrophilic Substitution: In the presence of Lewis acids like FeCl₃, NCS selectively chlorinates the electron-deficient pyrimidine ring at the 5-position, yielding 65–80% of the desired product.

Table 3: Comparison of Chlorination Methods

MethodReagentRegioselectivity (%)Yield (%)
Directed LithiationC₂Cl₆/LDA9285
Electrophilic SubstitutionNCS/FeCl₃8878

The electrophilic aromatic substitution reactions on pyrazolo[1,5-a]pyrimidine derivatives follow predictable regioselectivity patterns based on the electronic distribution within the fused ring system [4] [5]. Theoretical calculations and experimental observations have demonstrated that electrophilic substitution occurs preferentially at the electron-rich carbon positions, with the pyrazole portion of the molecule being more susceptible to electrophilic attack than the pyrimidine ring [1] [6].

The regioselectivity of electrophilic substitution in 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is governed by the electronic effects of both the chlorine substituent and the trifluoromethyl group [4]. The chlorine atom at position 5 acts as a weak electron-withdrawing group through inductive effects while simultaneously providing electron density through resonance, creating a complex electronic environment [6]. The trifluoromethyl group at position 2 exerts strong electron-withdrawing effects through both inductive and field effects, significantly influencing the reactivity pattern of the molecule [7].

Bromination reactions using molecular bromine in acetic acid typically occur at position 3 of the pyrazolo[1,5-a]pyrimidine core, as this position exhibits the highest electron density [8]. The presence of the trifluoromethyl group at position 2 enhances the reactivity at position 3 by creating a more favorable electronic environment for electrophilic attack [8]. Iodination reactions using iodine monochloride follow similar regioselectivity patterns, with position 3 being the primary site of substitution [8].

Nitration reactions present interesting challenges due to the strongly electron-withdrawing nature of both the nitro electrophile and the existing trifluoromethyl substituent [8]. The nitration of 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically requires harsh conditions and often results in low yields due to the deactivated nature of the aromatic system [9]. Position 6 emerges as an alternative site for nitration under specific conditions, particularly when position 3 is sterically hindered or electronically deactivated [5].

Table 1: Electrophilic Substitution Patterns on Pyrazolo-Pyrimidine Systems

PositionReactivityPreferred ElectrophilesMechanismTypical Conditions
3HighBr₂, I₂, NO₂⁺, SO₃HAddition-elimination via Wheland intermediateAcOH, 20-80°C
4ModerateHalogenation reagentsDirect electrophilic attackControlled conditions
5HighElectrophilic aromatic substitution reagentsFacilitated by electron densityVariable
6ModerateFormylation reagents, acylation reagentsDirected by neighboring groupsLewis acid catalysis
7LowLimited reactivitySterically hinderedHarsh conditions required

The mechanism of electrophilic substitution proceeds through the formation of a Wheland intermediate, where the positive charge is distributed across the aromatic system [9]. The stability of this intermediate is crucial for determining the regioselectivity and reaction rate [5]. In 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, the trifluoromethyl group destabilizes the Wheland intermediate formed at adjacent positions through its strong electron-withdrawing effects, while the chlorine substituent provides moderate stabilization through resonance donation [6].

Computational studies using density functional theory have revealed that the lowest calculated carbon-13 and proton nuclear magnetic resonance chemical shifts correlate with the sites of electrophilic attack in over eighty percent of investigated heterocyclic systems [5]. These calculations provide valuable predictive tools for understanding the regioselectivity of electrophilic substitution reactions on complex heterocyclic substrates [5].

Nucleophilic Displacement Reactions of Chlorine Substituent

The chlorine atom at position 5 in 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine serves as an excellent leaving group for nucleophilic aromatic substitution reactions [10] [11]. The electron-deficient nature of the pyrimidine ring, enhanced by the strong electron-withdrawing trifluoromethyl group, activates the chlorine substituent toward nucleophilic displacement through the addition-elimination mechanism [12] [11].

Primary and secondary amines readily displace the chlorine atom under mild conditions, typically in polar aprotic solvents such as dimethylformamide or using environmentally benign alternatives like polyethylene glycol 400 [11]. The reaction proceeds through initial nucleophilic attack at the carbon bearing the chlorine substituent, forming a negatively charged intermediate that is stabilized by the electron-withdrawing groups present in the molecule [11]. The subsequent elimination of chloride ion completes the substitution process [12].

The use of polyethylene glycol 400 as a solvent has proven particularly effective for nucleophilic aromatic substitution reactions on nitrogen-containing fused heterocycles [11]. This approach offers several advantages including reduced reaction times, improved yields, and enhanced environmental compatibility compared to traditional organic solvents [11]. Primary amines typically react within five minutes at room temperature in polyethylene glycol 400, achieving yields in the range of eighty to ninety-eight percent [11].

Table 2: Nucleophilic Displacement Reactions of Chlorine Substituent

Nucleophile TypeReaction ConditionsYield Range (%)MechanismProducts
Primary AminesDMF, 80-120°C, 2-4 h75-95SNAr addition-eliminationAmino-pyrazolo[1,5-a]pyrimidines
Secondary AminesPEG-400, RT, 5 min80-98SNAr addition-eliminationN-substituted amino derivatives
AlkoxidesBase-catalyzed, 60-100°C65-85SNAr addition-eliminationAlkoxy-pyrazolo[1,5-a]pyrimidines
HydrazinesEtOH, reflux, 1-3 h70-90SNAr addition-eliminationHydrazino derivatives
AzidesDMF, NaN₃, 60°C60-80SNAr addition-eliminationAzido intermediates

Alkoxide nucleophiles also participate readily in displacement reactions with 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, although these reactions typically require basic conditions and elevated temperatures [11]. The resulting alkoxy derivatives provide valuable intermediates for further synthetic elaboration [1]. Methoxide and ethoxide nucleophiles are particularly effective, with reaction yields ranging from sixty-five to eighty-five percent under optimized conditions [11].

Hydrazine derivatives represent another important class of nucleophiles for chlorine displacement reactions [10]. The reaction of hydrazines with 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically proceeds in refluxing ethanol, yielding hydrazino derivatives that serve as versatile intermediates for the construction of more complex heterocyclic systems [10]. These hydrazino compounds can undergo further cyclization reactions to form fused triazole or tetrazole rings [10].

The mechanism of nucleophilic aromatic substitution in these systems has been extensively studied through kinetic analysis and computational methods [12]. The rate-determining step involves the formation of the anionic intermediate, with the stability of this species being crucial for determining the overall reaction rate [12]. The presence of multiple electron-withdrawing groups in 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine significantly stabilizes the intermediate, facilitating rapid nucleophilic displacement [11].

Azide nucleophiles provide access to azido derivatives that can be further transformed through click chemistry reactions or thermal cyclization processes [11]. The reaction of sodium azide with 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in dimethylformamide at sixty degrees Celsius typically yields azido products in sixty to eighty percent yield [10]. These azido intermediates are valuable precursors for the synthesis of tetrazole-fused systems through thermal cyclization [10].

Trifluoromethyl Group Participation in Directed Ortho-Metalation

The trifluoromethyl group in 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibits significant directing effects in organometallic reactions, particularly in directed ortho-metalation processes [13] [14]. The strong electron-withdrawing nature of the trifluoromethyl substituent influences both the regioselectivity and reactivity of metalation reactions through electronic and coordinative effects [7] [14].

Directed ortho-metalation reactions involving trifluoromethyl-substituted aromatics have been extensively studied using various organolithium reagents [15] [14]. The trifluoromethyl group acts as a directing group through a combination of electronic deactivation and potential coordination with the metal center [13]. In the case of 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, the metalation typically occurs at positions adjacent to the trifluoromethyl group, following the general principles of directed metalation [7].

n-Butyllithium in combination with tetramethylethylenediamine has proven effective for achieving regioselective metalation of trifluoromethyl-substituted aromatics [15]. The reaction typically requires low temperatures, ranging from negative seventy-eight to negative forty degrees Celsius, to prevent decomposition and ensure selectivity [7]. The lithiated intermediates can be trapped with various electrophiles including carbon dioxide, dimethylformamide, and halogenating agents [15].

Table 3: Trifluoromethyl Group Participation in Directed Ortho-Metalation

Organometallic ReagentTemperature (°C)Reaction TimeDirecting EffectRegioselectivityElectrophile Compatibility
n-BuLi/TMEDA-78 to -402-4 hCF₃ σ-withdrawal + coordinationortho > meta >> paraAldehydes, ketones, halides
LDA-781-3 hStrong lithiation at ortho positionortho-selectiveCO₂, DMF, halides
t-BuLi-100 to -7830 min - 2 hHighly selective ortho-metalationortho-exclusiveVarious electrophiles
TMP-Zincate0 to RT4-8 hBimetallic cooperationortho/meta mixtureI₂, CO₂, aldehydes
LiTMP-78 to -402-6 hEfficient ortho-deprotonationortho-preferredBroad electrophile scope

The mechanism of directed ortho-metalation in trifluoromethyl-substituted systems involves initial coordination of the organolithium reagent with the electronegative fluorine atoms, followed by deprotonation at the ortho position [14]. This coordination effect helps to position the base in proximity to the acidic ortho proton, facilitating selective deprotonation [13]. The resulting organolithium intermediate is stabilized by the electron-withdrawing trifluoromethyl group through both inductive and field effects [7].

Computational studies using density functional theory have provided insights into the relative stabilities of different regioisomeric metalated products [14]. These calculations reveal that ortho-metalated species are generally thermodynamically favored, although the energy differences between regioisomers can be relatively small [14]. The kinetic selectivity often determines the product distribution under typical reaction conditions [14].

Advanced organometallic reagents such as tetramethylpiperidide zincate complexes have shown promise for achieving controlled metalation of complex heterocyclic substrates [14]. These bimetallic systems can provide enhanced selectivity and functional group tolerance compared to traditional organolithium reagents [14]. The reaction of these zincate reagents with trifluoromethyl-substituted aromatics typically occurs at room temperature over several hours, providing access to metalated intermediates that can be intercepted with various electrophiles [14].

Kinase Inhibition Mechanisms: Cyclin-Dependent Kinase 9 and Phosphoinositide 3-Kinase Delta Case Studies

The biological activity of 5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is fundamentally rooted in its capacity to function as a potent kinase inhibitor, with particularly notable activity against cyclin-dependent kinase 9 and phosphoinositide 3-kinase delta [1] [2]. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor development due to its ability to effectively occupy the adenosine triphosphate binding sites of various protein kinases while maintaining selectivity profiles suitable for therapeutic applications [3] [4].

Cyclin-dependent kinase 9 represents a critical therapeutic target given its central role in transcriptional regulation through phosphorylation of the carboxy-terminal domain of ribonucleic acid polymerase II [5] [6]. The mechanism of cyclin-dependent kinase 9 inhibition by pyrazolo[1,5-a]pyrimidine derivatives involves competitive binding to the adenosine triphosphate binding site, with the compound BS-194 demonstrating potent inhibitory activity with an inhibition constant fifty value of 90 nanomolar against cyclin-dependent kinase 9 [2] [7]. This inhibition results in reduced phosphorylation of critical substrates including the retinoblastoma protein and ribonucleic acid polymerase II carboxy-terminal domain, ultimately leading to cell cycle arrest in the synthesis and gap 2/mitosis phases [7].

The trifluoromethyl substituent at the 2-position of the pyrazolo[1,5-a]pyrimidine core plays a crucial role in determining both potency and selectivity against cyclin-dependent kinase 9 [5] [6]. Molecular modeling studies indicate that pyrazolo[1,5-a]pyrimidines occupy the adenosine triphosphate binding site of cyclin-dependent kinase 9, with the 2,5-substituted aryl groups directing the orientation of functional groups to optimize binding interactions [6]. Key binding interactions include halogen-π interactions between the trifluoromethyl group and the phenylalanine-103 residue within the kinase active site, which significantly contributes to the binding affinity and selectivity profile [5].

Phosphoinositide 3-kinase delta inhibition represents another significant mechanism of action for chloro-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines [8] [9]. The compound CPL302415, featuring benzimidazole substitution at the 5-position, demonstrates exceptional potency against phosphoinositide 3-kinase delta with an inhibition constant fifty value of 18 nanomolar [8]. This compound exhibits remarkable selectivity ratios of 79-fold over phosphoinositide 3-kinase alpha, 1415-fold over phosphoinositide 3-kinase beta, and 939-fold over phosphoinositide 3-kinase gamma, highlighting the potential for isoform-selective inhibition [8].

The mechanism of phosphoinositide 3-kinase delta inhibition involves competitive binding to the adenosine triphosphate binding domain, with the pyrazolo[1,5-a]pyrimidine core serving as a hinge-binding motif [10]. The chlorine substitution at the 5-position enhances binding affinity through favorable interactions within the adenosine triphosphate binding pocket, while the trifluoromethyl group at the 2-position contributes to improved metabolic stability and enhanced lipophilicity [11]. These structural features collectively result in potent inhibitory activity against phosphoinositide 3-kinase delta while maintaining selectivity against other phosphoinositide 3-kinase isoforms [9] [10].

Structure-Activity Relationship in Phosphoinositide 3-Kinase Inhibition

The structure-activity relationships governing phosphoinositide 3-kinase inhibition by 5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives reveal critical insights into the molecular determinants of potency and selectivity [8] [9]. Systematic modifications of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated that specific substitution patterns are essential for achieving optimal phosphoinositide 3-kinase delta inhibitory activity while maintaining selectivity over other kinase targets [10].

The 2-position trifluoromethyl substitution emerges as a critical structural element for enhancing both potency and selectivity in phosphoinositide 3-kinase delta inhibition [12]. The trifluoromethyl group contributes significantly to the overall lipophilicity of the molecule, which correlates with improved cellular penetration and enhanced biological activity [13]. Additionally, the electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the pyrazolo[1,5-a]pyrimidine core, potentially affecting the binding affinity to the adenosine triphosphate binding site of phosphoinositide 3-kinase delta [14].

The 5-position chlorine substitution plays an equally important role in determining the structure-activity relationships for phosphoinositide 3-kinase delta inhibition [11]. Comparative studies have shown that the presence of chlorine at this position significantly enhances binding affinity compared to unsubstituted analogues, likely through favorable halogen bonding interactions within the kinase active site [15]. The chlorine atom provides an optimal balance between steric bulk and electronic effects, contributing to both potency and selectivity against phosphoinositide 3-kinase delta [16].

Substitutions at the 5-position with various heterocyclic moieties have revealed additional structure-activity relationship insights for phosphoinositide 3-kinase delta inhibition [8] [9]. Benzimidazole derivatives at the 5-position, exemplified by compounds CPL302415 and CPL302253, demonstrate exceptional potency with inhibition constant fifty values in the low nanomolar range [8] [10]. The benzimidazole moiety appears to provide optimal complementarity to the adenosine triphosphate binding pocket of phosphoinositide 3-kinase delta, resulting in enhanced binding affinity and improved selectivity profiles [9].

Indole substitutions at the 5-position represent another successful structural modification for phosphoinositide 3-kinase delta inhibition [9] [10]. The compound CPL302253, featuring an indol-4-yl substitution, exhibits the highest potency in the series with an inhibition constant fifty value of 2.8 nanomolar against phosphoinositide 3-kinase delta [10]. This exceptional potency is attributed to favorable π-π stacking interactions between the indole moiety and aromatic residues within the kinase binding site, as well as optimal positioning for hydrogen bonding interactions [9].

The 7-position of the pyrazolo[1,5-a]pyrimidine core also influences phosphoinositide 3-kinase delta inhibitory activity, particularly when substituted with morpholine or other cyclic amine moieties [10]. Morpholine substitution at the 7-position improves both solubility and pharmacokinetic properties while maintaining potent phosphoinositide 3-kinase delta inhibitory activity [10]. The morpholine group provides favorable interactions with polar residues in the kinase binding site and contributes to improved selectivity profiles [9].

Molecular Docking Studies with Adenosine Triphosphate-Binding Domains

Molecular docking studies of 5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives with adenosine triphosphate-binding domains have provided crucial insights into the binding modes and interaction mechanisms underlying their kinase inhibitory activities [17] [18]. These computational studies reveal that pyrazolo[1,5-a]pyrimidine derivatives adopt binding conformations that effectively compete with adenosine triphosphate for occupancy of the kinase active site [17].

Docking studies with cyclin-dependent kinase 2 demonstrate that pyrazolo[1,5-a]pyrimidine derivatives establish critical hydrogen bonding interactions with the hinge region of the kinase [17] [18]. The primary interaction involves hydrogen bonding between amino groups on the pyrazolo[1,5-a]pyrimidine scaffold and the leucine-83 residue in the kinase hinge region [18]. Additional stabilizing interactions include hydrogen bonds with histidine-84 and π-alkyl interactions between the pyrazolo[1,5-a]pyrimidine core and isoleucine-10 [18].

The molecular docking results for cyclin-dependent kinase 9 reveal similar binding patterns, with the pyrazolo[1,5-a]pyrimidine core occupying the adenosine triphosphate binding site and establishing key interactions with hinge region residues [6] [17]. The trifluoromethyl substituent at the 2-position forms critical halogen-π interactions with phenylalanine-103, which significantly contributes to binding affinity and selectivity [5] [6]. These halogen-π interactions represent a novel binding mechanism that distinguishes trifluoromethyl-substituted derivatives from other kinase inhibitors [6].

Docking studies with tropomyosin receptor kinase A demonstrate the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in binding to different kinase targets [17]. The compound 6t exhibits favorable binding interactions with both cyclin-dependent kinase 2 and tropomyosin receptor kinase A, with key contacts including hydrogen bonding with methionine-592 and hydrophobic interactions with valine-524 and leucine-516 [17]. These dual binding capabilities highlight the potential for developing dual kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold [17].

Molecular docking analysis of casein kinase 2 interactions reveals that pyrazolo[1,5-a]pyrimidine derivatives adopt Type I adenosine triphosphate-competitive binding modes [19] [20]. The compounds IC19 and IC20 demonstrate excellent binding affinity to casein kinase 2 alpha, with critical interactions involving carboxylic acid groups and tert-butoxycarbonyl-protected amine functionalities [20]. These binding studies correlate well with experimental differential scanning fluorimetry data, validating the computational predictions [19].

Phosphoinositide 3-kinase delta docking studies reveal that the selectivity of pyrazolo[1,5-a]pyrimidine derivatives for this isoform is achieved through specific interactions within the adenosine triphosphate binding domain [9] [10]. The benzimidazole and indole substituents at the 5-position establish favorable contacts that are not optimally accommodated by other phosphoinositide 3-kinase isoforms, resulting in the observed selectivity profiles [10]. The chlorine substitution at the 5-position contributes additional stabilizing interactions that enhance both binding affinity and selectivity [9].

Selectivity Profiling Against Kinase Isoforms

Comprehensive selectivity profiling of 5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives against panels of kinase isoforms has revealed remarkable selectivity characteristics that distinguish these compounds from broad-spectrum kinase inhibitors [15] [16]. The kinase selectivity profiles have been extensively characterized using differential scanning fluorimetry and enzymatic assays across panels of 56 to 119 kinases [21] [20].

The compound 11b demonstrates exceptional selectivity when screened against a panel of 119 oncogenic kinases, with phosphorylated insulin receptor substrate-1 identified as the most potently inhibited target with greater than 98 percent inhibition at 1 micromolar concentration [15] [16]. Only three kinases showed greater than 90 percent inhibition at this concentration, including tropomyosin receptor kinase C, feline mcdullough-sarcoma transforming gene, and tropomyosin receptor kinase B [15]. The overall selectivity score calculated as S(50) equals 0.14, indicating that only 14 percent of the tested kinases were inhibited by more than 50 percent at 1 micromolar concentration [15].

Differential scanning fluorimetry screening of pyrazolo[1,5-a]pyrimidine derivatives against a panel of 56 kinases reveals that structural modifications significantly influence selectivity profiles [20]. The compounds IC19 and IC20 exhibit the highest thermal melting temperature shifts for casein kinase 2 alpha and casein kinase 2 alpha prime, while showing minimal activity against known off-targets such as phosphorylated insulin receptor substrate kinases, death-associated protein kinases, dual specificity tyrosine phosphorylation-regulated kinases, and casein-like kinases [20].

The selectivity profiling reveals that the trifluoromethyl substitution at the 2-position plays a crucial role in maintaining selectivity against related kinase isoforms [5] [6]. Replacement of the trifluoromethyl group with other substituents results in significant alterations in the selectivity profile, often leading to increased inhibition of off-target kinases [6]. This finding highlights the importance of the trifluoromethyl group in achieving the desired selectivity characteristics [5].

Phosphoinositide 3-kinase isoform selectivity represents one of the most striking examples of selective kinase inhibition achieved by pyrazolo[1,5-a]pyrimidine derivatives [8] [9]. The compound CPL302415 demonstrates selectivity ratios exceeding 79-fold against phosphoinositide 3-kinase alpha, 1415-fold against phosphoinositide 3-kinase beta, and 939-fold against phosphoinositide 3-kinase gamma relative to phosphoinositide 3-kinase delta [8]. This level of isoform selectivity is remarkable given the high structural similarity between phosphoinositide 3-kinase isoforms [10].

The selectivity profiles also reveal important insights into the structural determinants of kinase discrimination [15] [16]. The pyrazolo[1,5-a]pyrimidine core appears to interact selectively with specific kinase families, with particularly favorable interactions observed for cyclin-dependent kinases, phosphoinositide 3-kinases, and certain receptor tyrosine kinases [22] [15]. The selectivity against other major kinase families, including mitogen-activated protein kinases, protein kinase A, and protein kinase C, indicates that the pyrazolo[1,5-a]pyrimidine scaffold provides a privileged structure for achieving selective kinase inhibition [16].

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

220.9967593 g/mol

Monoisotopic Mass

220.9967593 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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